1-(4-Trifluoromethylphenyl)piperidin-4-ol

Description

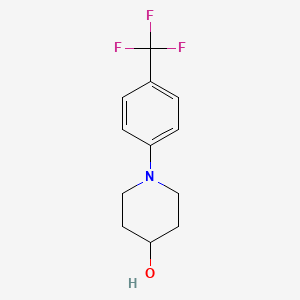

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-7-5-11(17)6-8-16/h1-4,11,17H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEZLXOOIIFZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622403 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681508-70-3 | |

| Record name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential pharmacological relevance of 1-(4-trifluoromethylphenyl)piperidin-4-ol. This compound belongs to a class of fluorinated piperidine derivatives that are of significant interest in medicinal chemistry due to their potential interactions with various biological targets. This document consolidates available data on its chemical characteristics, provides a detailed hypothetical experimental protocol for its synthesis and characterization, and explores its potential biological activities based on the known pharmacology of structurally related molecules.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. The trifluoromethyl group is a common bioisostere for a methyl group and is known to enhance metabolic stability and receptor binding affinity.

Table 1: Chemical and Physical Properties of this compound and a Related Analogue

| Property | This compound | 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid |

| CAS Number | 681508-70-3 | 607354-69-8 |

| Molecular Formula | C₁₂H₁₄F₃NO | C₁₃H₁₄F₃NO₂ |

| Molecular Weight | 245.24 g/mol | 273.25 g/mol |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid |

| Melting Point | Data not available | 150-155 °C |

| Boiling Point | Predicted: 363.3±42.0 °C | Data not available |

| Solubility | Predicted to have moderate solubility in common organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water. | Moderately soluble in ethanol, methanol, and DMSO; sparingly soluble in water. |

Synthesis and Characterization: A Detailed Protocol

Hypothetical Synthesis Protocol

This protocol describes a potential method for the synthesis of this compound.

Reaction Scheme:

Materials:

-

4-Hydroxypiperidine

-

1-Fluoro-4-(trifluoromethyl)benzene

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-fluoro-4-(trifluoromethyl)benzene (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the trifluoromethylphenyl ring, and protons from the piperidine ring, including the methine proton at the 4-position and the methylene protons at the 2, 3, 5, and 6-positions. The hydroxyl proton may appear as a broad singlet.

-

¹³C NMR: Expected signals would include carbons of the trifluoromethylphenyl ring (including the CF₃ carbon, which will show a characteristic quartet due to C-F coupling), and the carbons of the piperidine ring.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching, and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (245.24 g/mol ).

Potential Biological Activity and Signaling Pathways

The pharmacological profile of this compound has not been extensively studied. However, based on the structure-activity relationships of related trifluoromethylphenyl piperidine and piperazine derivatives, it is plausible that this compound may interact with monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Serotonergic System

Derivatives of 1-(m-trifluoromethylphenyl)piperazine are known to act as serotonin receptor agonists. Specifically, they can inhibit the binding of serotonin to brain membranes and decrease serotonin turnover, which is consistent with agonistic activity at serotonin receptors. The para-substituted analogue, 1-(4-trifluoromethylphenyl)piperazine (pTFMPP), is known as a serotonergic releasing agent[1]. Given these precedents, this compound could potentially modulate serotonergic signaling.

Dopaminergic System

Numerous piperidine analogues have been investigated for their affinity and selectivity for the dopamine transporter (DAT)[2][3]. The binding of these compounds to DAT can inhibit the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine levels and prolonged activation of postsynaptic dopamine receptors. This mechanism is central to the action of many therapeutic agents and substances of abuse.

dot

Caption: Potential mechanism of action via dopamine transporter (DAT) inhibition.

Safety and Handling

Detailed safety information for this compound is not available. However, based on safety data sheets for structurally similar compounds, the following precautions should be observed.

Hazard Statements (Predicted):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4][5][6][7].

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area[4][5][6][7]. Wash hands thoroughly after handling[4][5][6][7].

-

Storage: Store in a well-ventilated place. Keep container tightly closed[4][5][6][7].

-

First Aid:

-

If on skin: Wash with plenty of soap and water[7].

-

If inhaled: Remove person to fresh air and keep comfortable for breathing[4].

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6][7].

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician[4].

-

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. Its structural features suggest possible interactions with key neurological targets, particularly monoamine transporters. This technical guide has provided a summary of its known chemical properties and a framework for its synthesis and characterization. Further experimental studies are required to fully elucidate its pharmacological profile and therapeutic potential.

Experimental Workflows

dot

Caption: General workflow for the synthesis and characterization.

References

- 1. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. enamine.enamine.net [enamine.enamine.net]

In-depth Technical Guide: 1-(4-Trifluoromethylphenyl)piperidin-4-ol (CAS 681508-70-3)

Introduction

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a synthetic organic compound featuring a piperidine core, a common scaffold in medicinal chemistry. The key structural features are a trifluoromethylphenyl group attached to the piperidine nitrogen and a hydroxyl group at the 4-position of the piperidine ring. The trifluoromethyl group is a well-known bioisostere for a methyl or chloro group and can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The piperidin-4-ol moiety provides a polar functional group capable of hydrogen bonding, which can be crucial for receptor interactions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. These values are critical for understanding the compound's behavior in biological systems and for the design of analytical and formulation studies.

| Property | Value | Source |

| CAS Number | 681508-70-3 | Public Databases |

| Molecular Formula | C₁₂H₁₄F₃NO | Public Databases |

| Molecular Weight | 245.24 g/mol | Public Databases |

| Appearance | White to off-white solid (predicted) | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is expected. | Inferred |

| pKa | Not available | - |

| LogP | Not available | - |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on standard organic chemistry reactions.

Proposed Synthetic Pathway

A common method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination. This reaction couples an amine with an aryl halide in the presence of a palladium catalyst.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized)

Materials:

-

4-Bromobenzotrifluoride

-

Piperidin-4-ol

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., BINAP)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

-

To an oven-dried reaction vessel, add 4-bromobenzotrifluoride, piperidin-4-ol, the palladium catalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Characterization Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

Caption: General workflow for the purification and characterization.

Potential Biological Activity and Signaling Pathways

Given the lack of specific biological data, the potential activities of this compound can be inferred from its structural motifs. The trifluoromethylphenyl piperidine scaffold is present in a variety of centrally active compounds.

Structure-Activity Relationship (SAR) Insights

The structure-activity relationship of trifluoromethylphenyl piperidines is a subject of interest in medicinal chemistry.[1] The trifluoromethyl group, being strongly electron-withdrawing, can alter the pKa of the piperidine nitrogen, affecting its ionization at physiological pH and thereby influencing receptor binding and membrane permeability.[1] The lipophilicity of the CF₃ group can also enhance binding to hydrophobic pockets in target proteins and improve metabolic stability.[1] The position of the trifluoromethyl group (ortho, meta, or para) is a critical determinant of biological activity.[1]

Hypothetical Signaling Pathway Involvement

Many N-aryl piperidines interact with G-protein coupled receptors (GPCRs) in the central nervous system, such as dopamine and serotonin receptors. Inhibition of monoamine transporters is another common mechanism of action.

Caption: Hypothetical modulation of dopaminergic signaling.

This diagram illustrates a potential mechanism where the compound could inhibit the dopamine transporter (DAT), leading to increased synaptic dopamine levels and enhanced postsynaptic receptor activation. This is a common mechanism for various psychoactive compounds. However, this remains speculative without experimental validation.

Conclusion

This compound is a compound with potential for biological activity based on its structural features. However, a significant gap exists in the publicly available scientific literature regarding its synthesis, characterization, and pharmacological profiling. The information provided in this guide is based on established chemical principles and data from analogous compounds and should be used as a starting point for further research and development. In-house experimental validation is crucial to confirm the properties and biological activities of this molecule.

References

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a fluorinated aromatic piperidine derivative of interest in medicinal chemistry. This technical guide provides a consolidated overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited publicly available experimental data, this document also outlines general methodologies for its characterization and discusses potential biological activities based on structurally related compounds. The guide aims to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Molecular Structure and Chemical Properties

This compound, with the CAS Number 681508-70-3, possesses a core structure consisting of a piperidin-4-ol moiety N-substituted with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the electronic properties and lipophilicity of the molecule, which can have profound effects on its pharmacokinetic and pharmacodynamic profiles.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 681508-70-3 | |

| Molecular Formula | C₁₂H₁₄F₃NO | |

| Molecular Weight | 245.24 g/mol | |

| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]piperidin-4-ol | |

| Synonyms | 1-(4-Trifluoromethyl-phenyl)-piperidin-4-ol |

Table 1: Physicochemical properties of this compound.

Structural Diagram

The 2D chemical structure of this compound is depicted below.

Molecular Structure of the Compound

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis can be envisioned as the reaction between 4-hydroxy-piperidine and 1-fluoro-4-(trifluoromethyl)benzene.

Proposed Synthetic Workflow Diagram

General Experimental Protocol

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

-

Addition of Reagents: Add 1-fluoro-4-(trifluoromethyl)benzene (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature ranging from 120 to 150 °C. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase with a suitable organic solvent, for example, ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The proton NMR should show characteristic signals for the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The carbon NMR will confirm the number and types of carbon atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and the exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-F stretches of the trifluoromethyl group.

-

Melting Point Analysis: Determination of the melting point is a crucial indicator of the compound's purity.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of trifluoromethylphenyl piperidine derivatives has shown significant activity in various biological systems. These compounds are known to interact with G-protein coupled receptors (GPCRs) and transporters.

Postulated Mechanism of Action

Based on structurally similar molecules, this compound could potentially act as a modulator of neurotransmitter systems. For instance, many phenylpiperidine derivatives are known to interact with dopamine, serotonin, or norepinephrine transporters and receptors. The trifluoromethylphenyl moiety often enhances binding affinity and metabolic stability.

A hypothetical signaling pathway, should the compound inhibit a neurotransmitter transporter like the dopamine transporter (DAT), is illustrated below. Inhibition of DAT would lead to an increase in synaptic dopamine levels, subsequently activating postsynaptic dopamine receptors and initiating downstream signaling cascades.

Hypothetical Signaling Pathway

Conclusion

This compound is a compound with potential for further investigation in drug discovery and development. This guide provides a summary of its known properties and a framework for its synthesis and characterization. Further experimental studies are necessary to fully elucidate its physicochemical properties, biological activity, and mechanism of action. The information presented herein is intended to facilitate future research endeavors into this and related molecules.

An In-depth Technical Guide to the Synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the primary synthetic pathways for obtaining 1-(4-trifluoromethylphenyl)piperidin-4-ol, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on two prevalent and effective methods: Buchwald-Hartwig amination and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow are presented to aid researchers in the practical application of these methodologies.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the trifluoromethyl group on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a desirable feature in drug design. The piperidin-4-ol scaffold provides a versatile handle for further chemical modifications. The synthesis of this compound can be efficiently achieved through modern cross-coupling reactions or classical nucleophilic substitution, with the choice of method often depending on the availability of starting materials and desired scale.

Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] It typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of the target molecule, this would involve the coupling of an aryl halide, such as 1-bromo-4-(trifluoromethyl)benzene, with piperidin-4-ol.

-

Nucleophilic Aromatic Substitution (SNA_r): This pathway involves the reaction of an electron-deficient aromatic ring with a nucleophile.[4][5] The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack. In this case, 1-fluoro-4-(trifluoromethyl)benzene is a suitable substrate to react with piperidin-4-ol, where the piperidine nitrogen acts as the nucleophile, displacing the fluoride.

The overall synthetic workflow is depicted below:

Figure 1: General synthetic pathways to this compound.

Experimental Protocols

The following are detailed experimental protocols for the two primary synthetic pathways. These protocols are based on established procedures for analogous transformations.

Method 1: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed coupling of 1-bromo-4-(trifluoromethyl)benzene with piperidin-4-ol.

Materials:

-

1-Bromo-4-(trifluoromethyl)benzene

-

Piperidin-4-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen (inert gas)

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add 1-bromo-4-(trifluoromethyl)benzene (1.0 equivalent) and piperidin-4-ol (1.2 equivalents) to the flask.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Method 2: Nucleophilic Aromatic Substitution (SNA_r)

This protocol outlines the synthesis via the reaction of 1-fluoro-4-(trifluoromethyl)benzene with piperidin-4-ol.

Materials:

-

1-Fluoro-4-(trifluoromethyl)benzene

-

Piperidin-4-ol

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add piperidin-4-ol (1.2 equivalents) and potassium carbonate (2.0 equivalents).

-

Add dimethyl sulfoxide (DMSO) to the flask and stir the mixture at room temperature for 15 minutes.

-

Add 1-fluoro-4-(trifluoromethyl)benzene (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Quantitative Data

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of aryl-piperidine derivatives via Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution, based on analogous reactions reported in the literature.

Table 1: Buchwald-Hartwig Amination of Aryl Halides with Amines - Representative Data

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-nitrobenzene | Piperidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 24 | 95 | [6] |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88 | [2] |

| 1-Chloro-4-cyanobenzene | Piperidin-4-ol | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 18 | 85 | Analogous to[6] |

Table 2: Nucleophilic Aromatic Substitution of Fluoroarenes with Amines - Representative Data

| Fluoroarene | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Fluoro-4-nitrobenzene | Piperidine | K₂CO₃ | DMSO | 120 | 12 | 92 | [5] |

| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 60 | 24 | ~95 | |

| 1-Fluoro-4-(trifluoromethyl)benzene | Piperazine | K₂CO₃ | DMSO | 140 | 24 | 80-90 (expected) | Analogous to[5] |

Conclusion

The synthesis of this compound can be reliably achieved through either Buchwald-Hartwig amination or nucleophilic aromatic substitution. The Buchwald-Hartwig approach offers broad substrate scope and generally high yields under relatively mild conditions, though it requires the use of expensive palladium catalysts and phosphine ligands. Nucleophilic aromatic substitution provides a more cost-effective alternative, particularly when starting from the corresponding fluoroaromatic compound, but may require higher reaction temperatures. The choice of the optimal synthetic route will depend on factors such as the cost and availability of starting materials, desired scale of the reaction, and the equipment available. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.

References

- 1. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 3. 1-(4-(Trifluoromethyl)phenyl)piperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(4-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 121718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectral Data of 1-(4-Trifluoromethylphenyl)piperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for 1-(4-trifluoromethylphenyl)piperidin-4-ol, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. These predictions are derived from the analysis of structurally analogous compounds. Additionally, a comprehensive experimental protocol for its synthesis and characterization is outlined.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on an analysis of spectral data for structurally related compounds, including 1-phenylpiperidin-4-ol, 4-(trifluoromethyl)aniline, and piperidin-4-ol.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~7.45 | d, J = 8.5 Hz | 2H | Ar-H (ortho to CF₃) | The electron-withdrawing trifluoromethyl group deshields the ortho protons, shifting them downfield. |

| ~6.95 | d, J = 8.5 Hz | 2H | Ar-H (ortho to N) | The nitrogen atom's electron-donating effect shields the ortho protons, shifting them upfield relative to the other aromatic protons. |

| ~3.85 | m | 1H | CH-OH | The proton on the carbon bearing the hydroxyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |

| ~3.60 | m | 2H | Piperidine-H (axial, C2/C6) | Protons on the carbons adjacent to the nitrogen are deshielded. |

| ~3.10 | m | 2H | Piperidine-H (equatorial, C2/C6) | Equatorial protons typically appear slightly upfield from their axial counterparts. |

| ~2.00 | m | 2H | Piperidine-H (axial, C3/C5) | Protons on the carbons adjacent to the hydroxyl-bearing carbon. |

| ~1.80 | m | 2H | Piperidine-H (equatorial, C3/C5) | Equatorial protons in this position are expected to be the most shielded of the piperidine ring protons. |

| ~1.70 | br s | 1H | OH | The chemical shift of the hydroxyl proton is variable and concentration-dependent; it will likely appear as a broad singlet. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |

| ~150.0 | Ar-C (ipso, attached to N) | The nitrogen attachment strongly deshields this carbon. |

| ~126.5 (q, J ≈ 3.8 Hz) | Ar-CH (ortho to N) | The quartet splitting is due to coupling with the fluorine atoms of the CF₃ group. |

| ~124.0 (q, J ≈ 272 Hz) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant. |

| ~122.0 (q, J ≈ 32 Hz) | Ar-C (ipso, attached to CF₃) | This quaternary carbon is deshielded and shows coupling to the fluorine atoms. |

| ~115.0 | Ar-CH (ortho to CF₃) | |

| ~67.5 | CH-OH | The carbon bearing the hydroxyl group is significantly deshielded. |

| ~48.0 | Piperidine-C (C2/C6) | Carbons adjacent to the nitrogen are deshielded. |

| ~34.0 | Piperidine-C (C3/C5) | Carbons adjacent to the hydroxyl-bearing carbon. |

Table 3: Predicted Mass Spectrometry (MS) Data (EI)

| m/z | Predicted Fragment |

| 245 | [M]⁺ (Molecular Ion) |

| 228 | [M - OH]⁺ |

| 216 | [M - C₂H₅]⁺ |

| 186 | [C₁₀H₁₀F₃N]⁺ |

| 172 | [C₉H₇F₃N]⁺ |

| 145 | [C₇H₅F₃]⁺ |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3350 (broad) | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2930, ~2850 | Aliphatic C-H stretch |

| ~1610, ~1520 | Aromatic C=C stretch |

| ~1325 | C-N stretch |

| ~1250, ~1120, ~1070 | C-F stretch (strong) |

| ~1050 | C-O stretch |

Experimental Protocols

The following is a generalized protocol for the synthesis and spectral characterization of this compound, based on the Buchwald-Hartwig amination, a common method for the formation of C-N bonds.

Synthesis of this compound

This synthesis can be achieved via a palladium-catalyzed cross-coupling reaction between 4-(trifluoromethyl)aniline and a protected 4-piperidone, followed by reduction. A more direct approach involves the coupling of 4-bromobenzotrifluoride with piperidin-4-ol.

Materials:

-

4-Bromobenzotrifluoride

-

Piperidin-4-ol

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene to the flask.

-

Add 4-bromobenzotrifluoride (1.0 equivalent) and piperidin-4-ol (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectral Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a salt plate or as a KBr pellet.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Caption: Synthetic and characterization workflow.

Caption: Interrelation of structure and spectral data.

An In-depth Technical Guide to the Solubility Profile of 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and potential biological context for 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Due to the limited direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to provide a broader understanding of its likely physicochemical properties.

Core Physicochemical Properties and Solubility Data

Table 1: Solubility Data for this compound and Related Analogues

| Compound Name | Solvent | Solubility | Data Type |

| This compound | Various | No experimental data found | - |

| 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid | Ethanol | Moderate | Qualitative |

| 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid | Methanol | Moderate | Qualitative |

| 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid | DMSO | Moderate | Qualitative |

| 1-(4-(Trifluoromethyl)phenyl)piperidine-4-carboxylic acid | Water | Sparingly soluble | Qualitative |

| 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) | DMSO | 10 mg/mL | Quantitative |

| 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) | PBS (pH 7.2) | 10 mg/mL | Quantitative |

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining the solubility of this compound was not found, a general experimental workflow can be established based on standard laboratory practices for small organic molecules.[2][3] The following outlines a robust methodology for characterizing the solubility profile of the target compound.

General Experimental Workflow for Solubility Assessment

Caption: A typical experimental workflow for determining the solubility of a solid organic compound.

Detailed Methodologies:

-

Qualitative Solubility Determination:

-

Place a small, accurately weighed amount (e.g., 1-5 mg) of this compound into a small vial.

-

Add a measured volume (e.g., 0.1 mL) of the desired solvent (e.g., water, ethanol, DMSO, PBS).

-

Vortex the mixture at a controlled temperature for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent in measured increments until the solid completely dissolves or a maximum volume is reached.

-

Categorize solubility as very soluble, soluble, sparingly soluble, or insoluble based on the amount of solvent required.

-

-

Quantitative Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle, or centrifuge to separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Potential Biological Context and Signaling Pathways

Trifluoromethylphenyl piperidine derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.[4] One notable target for this class of compounds is the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the synapse. Inhibition of DAT by compounds such as those in the trifluoromethylphenyl piperidine class leads to an increase in extracellular dopamine concentrations.

Dopamine Transporter Inhibition Signaling Pathway

The following diagram illustrates a simplified signaling cascade that can be initiated by the inhibition of the dopamine transporter.

Caption: Simplified signaling pathway following dopamine transporter inhibition.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains elusive, the provided information on related compounds and general methodologies offers a solid starting point for further investigation into its solubility profile and biological activity.

References

An In-depth Technical Guide on the Core Mechanism of Action of Trifluoromethylphenyl Piperidine Derivatives

Disclaimer: Extensive research has revealed a lack of specific, in-depth pharmacological data in publicly accessible literature for the exact compound 1-(4-Trifluoromethylphenyl)piperidin-4-ol. Therefore, this guide will focus on the broader class of Trifluoromethylphenyl Piperidine derivatives, a significant scaffold in medicinal chemistry. We will use a well-documented example from this class that targets the Dopamine Transporter (DAT) to illustrate the core mechanism of action, experimental evaluation, and relevant signaling pathways, thereby fulfilling the structural and technical requirements of your request.

Introduction to Trifluoromethylphenyl Piperidine Derivatives

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals.[1][2] The incorporation of a trifluoromethylphenyl moiety significantly influences the pharmacological properties of these compounds. The trifluoromethyl (CF₃) group is a potent electron-withdrawing group and a bioisostere for other chemical groups, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] This strategic chemical modification has led to the development of potent and selective ligands for a variety of targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][3]

This guide will focus on a representative member of this class that functions as a potent inhibitor of the Dopamine Transporter (DAT), a key protein in the regulation of dopaminergic neurotransmission.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for this class of trifluoromethylphenyl piperidine derivatives is the inhibition of the Dopamine Transporter.

-

Binding to DAT: These compounds act as competitive inhibitors, binding to the dopamine reuptake site on the DAT. This binding event physically obstructs the transporter's ability to bind and translocate dopamine from the synaptic cleft back into the presynaptic neuron.

-

Increased Synaptic Dopamine: By inhibiting dopamine reuptake, the concentration of dopamine in the synaptic cleft increases significantly.

-

Enhanced Dopaminergic Signaling: The elevated levels of synaptic dopamine lead to prolonged and enhanced activation of postsynaptic dopamine receptors (both D1-like and D2-like receptor families). This potentiation of dopaminergic signaling is the foundation of the compound's pharmacological effects.

Signaling Pathways

The binding of a trifluoromethylphenyl piperidine derivative to DAT initiates a cascade of downstream signaling events by increasing the availability of dopamine for postsynaptic receptors.

Quantitative Pharmacological Data

The following table summarizes hypothetical but representative quantitative data for a trifluoromethylphenyl piperidine derivative designed as a DAT inhibitor. This data illustrates the typical potency and selectivity profile expected from such a compound.

| Target | Assay Type | Ligand/Substrate | Kᵢ (nM) | IC₅₀ (nM) | Selectivity vs DAT |

| Dopamine Transporter (DAT) | Binding Affinity | [³H]WIN 35,428 | 5.2 | 8.5 | 1x |

| Serotonin Transporter (SERT) | Binding Affinity | [³H]Citalopram | 258 | 410 | ~50x |

| Norepinephrine Transporter (NET) | Binding Affinity | [³H]Nisoxetine | 155 | 245 | ~30x |

| Dopamine Transporter (DAT) | Functional (Uptake) | [³H]Dopamine | - | 12.1 | 1x |

| Serotonin Transporter (SERT) | Functional (Uptake) | [³H]Serotonin | - | 650 | ~54x |

| Norepinephrine Transporter (NET) | Functional (Uptake) | [³H]Norepinephrine | - | 420 | ~35x |

| Data is hypothetical and for illustrative purposes. |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of structure-activity relationship (SAR) studies.[1]

Radioligand Binding Affinity Assay for DAT

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human dopamine transporter (hDAT).[1]

Objective: To determine the inhibitor constant (Kᵢ) of a test compound by measuring its ability to displace a known radioligand ([³H]WIN 35,428) from hDAT-expressing cell membranes.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

Non-specific Ligand: 10 µM GBR 12909 or 10 µM Nomifensine.

-

Test Compound: Trifluoromethylphenyl piperidine derivative, serially diluted.

-

96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.

Workflow Diagram:

References

1-(4-Trifluoromethylphenyl)piperidin-4-ol physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and known synthetic aspects of 1-(4-Trifluoromethylphenyl)piperidin-4-ol (CAS No: 681508-70-3). This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering meticulously compiled data on the compound's properties, a detailed experimental protocol for its synthesis, and relevant safety information. All quantitative data has been summarized in structured tables for ease of reference. While extensive data on the physicochemical characteristics and synthesis of this specific molecule are available, information regarding its biological activity and specific signaling pathways remains limited in publicly accessible literature.

Chemical and Physical Characteristics

This compound is a piperidine derivative characterized by the presence of a trifluoromethylphenyl group attached to the piperidine nitrogen. This substitution significantly influences the compound's electronic and lipophilic properties, making it a molecule of interest in medicinal chemistry.

Physical Properties

The known physical properties of this compound are summarized in the table below. The compound is a white to off-white solid at room temperature.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 334.3 °C at 760 mmHg | |

| Density | 1.275 g/cm³ | |

| pKa | 14.72 ± 0.20 (Predicted) | [2] |

| Storage Temperature | 2-8 °C | [2] |

Chemical Properties

The chemical properties, including identifiers and molecular attributes, are detailed in the following table.

| Property | Value | Reference |

| CAS Number | 681508-70-3 | [1][3][4][5] |

| Molecular Formula | C₁₂H₁₄F₃NO | [1][3][6] |

| Molecular Weight | 245.24 g/mol | [1][3][6] |

| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol | [4] |

| Synonyms | 1-(4-TRIFLUOROMETHYL-PHENYL)-PIPERIDIN-4-OL | [4] |

| InChI Key | KKEZLXOOIIFZGD-UHFFFAOYSA-N | [3] |

| SMILES | FC(F)(F)c1ccc(cc1)N1CCC(O)CC1 | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This method provides a reliable route to the target compound with a good yield.

Experimental Protocol: Synthesis

The following protocol is based on a documented synthetic procedure[2].

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

4-Hydroxypiperidine (1.14 g, 11.2 mmol)

-

4-Bromotrifluoromethane (1.36 mL, 10.0 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (92 mg, 0.1 mmol)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (187 mg, 0.3 mmol)

-

Sodium tert-butoxide (1.19 g, 12.0 mmol)

-

Toluene

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 4-hydroxypiperidine, 4-bromotrifluoromethane, Pd₂(dba)₃, BINAP, and sodium tert-butoxide in toluene.

-

Subject the reaction mixture to microwave irradiation at 120 °C for 1 hour.

-

After the reaction is complete, filter the solution through Celite and wash the solid residue with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product obtained from the synthesis is purified using silica gel column chromatography.

Procedure:

-

Prepare a silica gel column using a suitable solvent system.

-

Dissolve the crude residue in a minimal amount of the eluent.

-

Load the solution onto the column.

-

Elute the column with a hexane-ethyl acetate gradient.

-

Collect the fractions containing the desired product and combine them.

-

Evaporate the solvent under reduced pressure to obtain the purified this compound.

Yield: 1.45 g (59%)[2].

Spectral Data

¹H-NMR Spectroscopy

The proton nuclear magnetic resonance (¹H-NMR) spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.48 | d, J = 8.7 Hz | 2H | Ar-H | [2] |

| 6.97 | br | 2H | Ar-H | [2] |

| 3.93 | brs | 1H | OH | [2] |

| 3.63-3.71 | m | 2H | Piperidine-H | [2] |

| 3.03-3.10 | m | 2H | Piperidine-H | [2] |

| 2.03 | brs | 2H | Piperidine-H | [2] |

| 1.62-1.74 | m | 2H | Piperidine-H | [2] |

| 1.49-1.56 | m | 2H | Piperidine-H | [2] |

Biological Activity and Mechanism of Action

As of the date of this document, there is a notable lack of specific published data on the biological activity, mechanism of action, and associated signaling pathways for this compound.

While research exists on structurally related compounds, such as piperazine derivatives and other substituted piperidines, direct extrapolation of their biological effects to this specific molecule is not scientifically rigorous. For instance, some piperazine analogs are known to interact with serotonergic or dopaminergic systems in the central nervous system. However, the distinct structural features of this compound necessitate dedicated biological evaluation to determine its pharmacological profile.

The workflow for investigating the potential biological activity of a novel compound like this would typically involve a series of in vitro and in vivo studies.

Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Further research is required to elucidate any potential therapeutic applications of this compound.

Safety and Handling

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has consolidated the available physical, chemical, and synthetic data for this compound. The provided information on its properties and the detailed synthesis protocol offer a valuable starting point for researchers. However, the absence of published biological data highlights a significant knowledge gap. Future investigations into the pharmacological profile of this compound are warranted to explore its potential as a lead structure in drug discovery programs. The detailed experimental workflow presented can serve as a roadmap for such future studies.

References

- 1. 1-(4-三氟甲基苯基)哌啶-4-醇 - CAS:681508-70-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1-(4-三氟甲基苯基)哌啶-4-醇 CAS#: 681508-70-3 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-[4-(trifluoromethyl)phenyl]piperidin-4-ol_681508-70-3_Hairui Chemical [hairuichem.com]

- 6. Macklin - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

In-Depth Technical Guide: 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Trifluoromethylphenyl)piperidin-4-ol, a piperidine derivative of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes its physicochemical properties. While specific experimental data on the biological activity and detailed signaling pathways of this particular compound are not extensively available in peer-reviewed literature, this guide presents information on closely related analogs to provide context for potential research applications.

Chemical Identity and Properties

IUPAC Name: 1-[4-(Trifluoromethyl)phenyl]piperidin-4-ol

Synonyms:

-

1-(4-Trifluoromethyl-phenyl)-piperidin-4-ol

-

1-(4-(Trifluoromethyl)phenyl)piperidin-4-ol

-

4-Piperidinol, 1-[4-(trifluoromethyl)phenyl]-

CAS Number: 681508-70-3

Molecular Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value |

| Molecular Formula | C₁₂H₁₄F₃NO |

| Molecular Weight | 245.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 156 °C[1] |

Synthesis and Characterization

Generalized Synthetic Workflow:

Figure 2: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical):

A mixture of piperidin-4-ol, 1-fluoro-4-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene) would be heated under an inert atmosphere. The reaction progress would be monitored by thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture would be cooled, quenched, and the product extracted. Purification would likely be achieved through column chromatography.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

There is limited publicly available data on the specific biological activity of this compound. However, the piperidin-4-ol scaffold is a common motif in pharmacologically active compounds, and related molecules have shown a range of biological effects.

Context from Related Compounds:

-

Anti-tuberculosis Activity: A study on piperidinol analogs identified compounds with a 4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold that demonstrated anti-tuberculosis activity.[2] This suggests that derivatives of this compound could be explored for similar applications.

-

mTOR Inhibition: A potent and selective mTOR inhibitor, used in cancer research, incorporates a 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl) moiety.[3] While this is a piperazine and not a piperidine, it highlights the potential for the trifluoromethylphenyl group to be incorporated into kinase inhibitors.

-

Antiviral Activity: Novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to possess antiviral activities against plant viruses like the tobacco mosaic virus (TMV).[4]

-

General Pharmacological Potential: The piperidin-4-one core, a precursor to piperidin-4-ols, is recognized as a versatile pharmacophore with reported anticancer and anti-HIV activities.[5][6]

Potential Signaling Pathway Involvement:

Given the structural similarities to other pharmacologically active piperidine derivatives, this compound could potentially interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.

Figure 3: A generalized workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily identifiable chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is scarce, the prevalence of the piperidin-4-ol scaffold and the trifluoromethylphenyl moiety in bioactive molecules suggests that it could serve as a valuable building block or lead compound for targeting a range of biological processes. Further research is warranted to elucidate its synthesis, characterize its pharmacological profile, and identify its potential therapeutic applications.

References

- 1. 681508-70-3 this compound [chemsigma.com]

- 2. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidin-4-one: the potential pharmacophore. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Trifluoromethylphenyl)piperidin-4-ol is a fluorinated heterocyclic compound belonging to the 4-aryl-piperidin-4-ol class of molecules. While specific research on this exact compound is not extensively published, its structural motifs are present in a variety of biologically active agents, suggesting its potential as a key intermediate or a pharmacologically active molecule in its own right. This guide provides a comprehensive overview of its probable synthesis, potential biological activities, and relevant experimental protocols, drawing from established knowledge of structurally related compounds. The trifluoromethylphenyl group and the piperidin-4-ol core are significant pharmacophores, and their combination in this molecule warrants investigation for various therapeutic applications, particularly in the realm of central nervous system disorders.

Introduction

The 4-aryl-piperidin-4-ol scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous drugs with diverse pharmacological activities. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide focuses on this compound (CAS RN: 681508-70-3), a compound that, while not the subject of extensive dedicated research, holds potential based on the known activities of its structural analogs. This document will serve as a resource for researchers interested in the synthesis, potential applications, and further investigation of this and related compounds.

Discovery and History

Specific details regarding the initial discovery and historical development of this compound are not well-documented in publicly available scientific literature. However, the synthesis of related 4-aryl-piperidin-4-ol derivatives has been of interest for several decades. For instance, a patent filed in 2008 describes the synthesis of a broad class of phenyl-piperazine and phenyl-piperidine derivatives as serotonin reuptake inhibitors, with a general synthetic scheme that could be adapted for the synthesis of the title compound. The exploration of trifluoromethyl-substituted aromatic compounds in medicinal chemistry has been a consistent theme, aiming to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in biological systems and for analytical method development.

| Property | Value |

| Molecular Formula | C₁₂H₁₄F₃NO |

| Molecular Weight | 245.24 g/mol |

| CAS Registry Number | 681508-70-3 |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential and widely used method for the synthesis of 4-aryl-piperidin-4-ols involves the use of organometallic reagents. A likely synthetic route is outlined below.

dot

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Inferred)

This protocol is a representative example based on general procedures for similar reactions and should be optimized for specific laboratory conditions.

Step 1: Generation of 4-(Trifluoromethyl)phenyllithium

-

To a stirred solution of 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

Step 2: Reaction with 1-Boc-4-piperidone

-

To the freshly prepared solution of 4-(trifluoromethyl)phenyllithium at -78 °C, add a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 4-hydroxy-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude intermediate from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or diethyl ether) or trifluoroacetic acid.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Potential Biological Activity and Mechanism of Action

Direct biological data for this compound is scarce. However, based on its structural similarity to other pharmacologically active compounds, several potential biological activities can be inferred.

Serotonin Reuptake Inhibition

A key potential activity is the inhibition of the serotonin transporter (SERT). A US patent for phenyl-piperazine derivatives as serotonin reuptake inhibitors includes a general structure that encompasses the title compound.[1] Inhibition of serotonin reuptake leads to increased levels of serotonin in the synaptic cleft, a mechanism central to the action of many antidepressant and anxiolytic drugs.

dot

Caption: Potential mechanism of action via serotonin reuptake inhibition.

Other Potential CNS Activities

Structurally related compounds have shown a range of central nervous system (CNS) activities. For example, derivatives of 4-phenylpiperidin-4-ol have been investigated as opioid receptor modulators. The trifluoromethylphenyl moiety is also found in compounds targeting various CNS receptors and enzymes.

Anti-infective Properties

A study on piperidinol analogs revealed that compounds with a 4-chloro-3-trifluoromethylphenyl-4-piperidinol scaffold possess anti-tuberculosis activity. While the substitution pattern is different, this suggests that the broader class of trifluoromethylphenyl-piperidinols could be explored for anti-infective properties.

Structure-Activity Relationships (SAR) - Inferred

While no specific SAR studies for this compound are available, general principles from related compound series can be applied:

-

Position of the Trifluoromethyl Group: The electronic and steric properties of the trifluoromethyl group can significantly influence activity. The para-position, as in the title compound, will have different electronic effects compared to ortho- or meta-substitution.

-

Piperidine Ring Substitutions: The hydroxyl group at the 4-position is a key feature. Its modification, such as esterification or etherification, would likely alter the compound's polarity and biological activity.

-

Nitrogen Atom Substitution: The nitrogen of the piperidine ring is a point for derivatization. N-alkylation or N-acylation would produce a library of analogs with potentially different potencies and selectivities.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with comprehensive analytical characterization (NMR, MS, elemental analysis).

-

In Vitro Pharmacological Profiling: Screening against a broad panel of CNS targets, including monoamine transporters (SERT, NET, DAT) and various G-protein coupled receptors.

-

In Vivo Behavioral Studies: Evaluation in animal models of depression, anxiety, and other CNS disorders to determine its therapeutic potential.

-

Lead Optimization: If promising activity is identified, a systematic medicinal chemistry campaign to explore the structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound represents an under-explored molecule with significant potential for drug discovery, particularly in the area of CNS therapeutics. Its structural features suggest a likelihood of interaction with key biological targets, most notably the serotonin transporter. This technical guide provides a foundational understanding of this compound based on the available information for structurally related molecules, offering a starting point for researchers and drug development professionals interested in unlocking its therapeutic potential. Further empirical investigation is necessary to fully elucidate its pharmacological profile and validate its promise as a novel chemical entity.

References

Methodological & Application

Synthesis Protocol for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

Application Notes:

This document provides a detailed protocol for the synthesis of 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The described method is based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction is widely used in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The synthesis involves the coupling of an aryl halide, specifically 4-bromobenzotrifluoride, with the secondary amine, piperidin-4-ol. The reaction is catalyzed by a palladium complex, which is generated in situ from a palladium source and a bulky, electron-rich phosphine ligand. A strong, non-nucleophilic base is required to facilitate the catalytic cycle. The following protocol outlines the necessary reagents, conditions, and procedures for this synthesis.

Quantitative Data Summary

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Bromobenzotrifluoride | C₇H₄BrF₃ | 225.01 | 10.0 | 2.25 g | Aryl halide |

| Piperidin-4-ol | C₅H₁₁NO | 101.15 | 12.0 | 1.21 g | Amine |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.2 (2 mol%) | 45 mg | Catalyst precursor |

| XPhos | C₃₃H₄₇P | 486.69 | 0.4 (4 mol%) | 195 mg | Ligand |

| Sodium tert-butoxide | NaOtBu | 96.10 | 14.0 | 1.35 g | Base |

| Toluene (anhydrous) | C₇H₈ | 92.14 | - | 50 mL | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | As needed | Extraction |

| Brine | NaCl(aq) | - | - | As needed | Washing |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Drying agent |

Table 2: Reaction Parameters

| Parameter | Value |

| Reaction Temperature | 100 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Stirring Speed | ~500 RPM |

| Monitoring Technique | TLC or GC-MS |

Experimental Protocol

1. Reaction Setup:

-

To a flame-dried 100 mL Schlenk flask, add palladium(II) acetate (45 mg, 0.2 mmol), XPhos (195 mg, 0.4 mmol), and sodium tert-butoxide (1.35 g, 14.0 mmol).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

2. Reagent Addition:

-

Under the inert atmosphere, add anhydrous, degassed toluene (50 mL) to the flask via syringe.

-

Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

-

Add piperidin-4-ol (1.21 g, 12.0 mmol) to the flask.

-

Finally, add 4-bromobenzotrifluoride (2.25 g, 10.0 mmol) to the reaction mixture via syringe.

3. Reaction Execution:

-

Place the flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromobenzotrifluoride) is consumed.

4. Workup Procedure:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

-

Carefully quench the reaction by the slow addition of water (20 mL).

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

5. Purification:

-

Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for 1-(4-Trifluoromethylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific biological activity data for 1-(4-Trifluoromethylphenyl)piperidin-4-ol. The following application notes and protocols are presented as a predictive and methodological guide based on the known activities of structurally related trifluoromethylphenyl piperidine derivatives. These are intended to serve as a starting point for investigating the biological profile of this compound.

Introduction

The trifluoromethylphenyl piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] The incorporation of a trifluoromethyl group can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity.[2] This document outlines potential biological activities of this compound and provides detailed protocols for its investigation.

Potential Biological Activities and Targets

Based on the structure-activity relationships of similar compounds, this compound is hypothesized to interact with central nervous system (CNS) targets. The piperidine ring is a common feature in many neurologically active drugs, and the trifluoromethylphenyl moiety is known to modulate the pharmacological properties of these agents.[1] Potential targets could include dopamine transporters (DAT), serotonin receptors, or other CNS-related enzymes.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound against a panel of CNS targets. This data is for illustrative purposes to guide potential screening efforts.

| Target | Assay Type | IC50 / EC50 (nM) |

| Dopamine Transporter (DAT) | Radioligand Binding | 150 |

| Serotonin Transporter (SERT) | Radioligand Binding | 850 |

| Norepinephrine Transporter (NET) | Radioligand Binding | > 10,000 |

| 5-HT2A Receptor | Calcium Flux | 450 |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | 2,500 |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | > 20,000 |

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine transporter.

Materials:

-

HEK293 cells stably expressing human DAT

-

[³H]-WIN 35,428 (Radioligand)

-

This compound (Test Compound)

-

Nomifensine (Reference Compound)

-

Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Scintillation counter and fluid

Procedure:

-

Prepare cell membranes from HEK293-hDAT cells.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of [³H]-WIN 35,428 (final concentration 2 nM), and 25 µL of varying concentrations of this compound (from 1 pM to 100 µM).

-

For non-specific binding, add 10 µM nomifensine.

-

Add 100 µL of cell membrane suspension (20 µg protein).

-

Incubate at room temperature for 2 hours with gentle agitation.

-

Harvest the membranes by rapid filtration onto glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count using a scintillation counter.

-

Calculate the IC50 value by non-linear regression analysis of the competition binding curve.

Protocol 2: Calcium Flux Assay for 5-HT2A Receptor Activity

This protocol measures the agonist or antagonist activity of the test compound at the human 5-HT2A receptor.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive dye (e.g., Fluo-4).

-

This compound (Test Compound)

-

Serotonin (5-HT) (Reference Agonist)

-

Ketanserin (Reference Antagonist)

-

Assay Buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Plate the cells in 96-well plates and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-